2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-10-17(26-3)18(11-15(14)2)27(24,25)22-12-16-4-8-23(9-5-16)19-13-20-6-7-21-19/h6-7,10-11,13,16,22H,4-5,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNYIEUHCAKVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzene ring and the attachment of the methoxy and dimethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Target Compound
- Sulfonamide core : 2-Methoxy-4,5-dimethylbenzene.
- Linker : Piperidin-4-ylmethyl group.
- Heterocyclic substituent : Pyrazin-2-yl on piperidine nitrogen.
Analogous Compounds ( and )
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) Sulfonamide core: 3-Sulfamoylamino benzene. Linker: Piperazine-ethylketone. Substituent: Benzhydryl group on piperazine. Key difference: Bulkier benzhydryl group vs. pyrazine in the target compound; sulfamoylamino vs. methoxy/dimethyl groups .
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (871486-55-4)
- Sulfonamide core : Dual sulfonamide linkage.
- Substituent : Morpholine sulfonyl group.
- Key difference : Morpholine ring instead of pyrazine-piperidine; absence of methyl groups .
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Sulfonamide core: 4-Sulfamoylaminophenyl. Linker: Piperazine. Substituent: Bis(4-fluorophenyl)methyl. Key difference: Fluorinated aromatic groups enhance electronic effects but reduce metabolic stability compared to non-halogenated groups in the target compound .
Physicochemical Properties
Biological Activity
2-Methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 1396888-09-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxy group, dimethyl substitutions, and a piperidine moiety linked to a pyrazine ring, suggesting diverse pharmacological properties.
- Molecular Formula : C19H26N4O3S
- Molecular Weight : 390.5 g/mol
- Structural Features :
- Methoxy and dimethyl groups enhance lipophilicity.
- The piperidine and pyrazine components may contribute to receptor binding and activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its potential as an antitumor agent and its effects on various biological pathways.
Antitumor Activity
Recent studies have highlighted the compound's ability to inhibit tumor growth in vitro and in vivo. For instance, it has shown promising results against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 150 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 120 | Cell cycle arrest at G1 phase |
| HCT116 (Colon) | 200 | Inhibition of NF-kB signaling pathway |
The compound's mechanism involves:
- Inhibition of Key Kinases : It has been reported to inhibit specific kinases involved in cancer progression, leading to reduced cell viability.
- Modulation of Apoptotic Pathways : The compound activates apoptotic pathways, enhancing cell death in malignant cells while sparing normal cells.
Case Studies
- In Vivo Efficacy : In a xenograft model, administration of the compound at a dose of 20 mg/kg resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited enhanced efficacy, suggesting potential for combination therapies.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of the compound:
- Absorption : High bioavailability due to lipophilic nature.
- Distribution : Rapid distribution in tissues with a preference for tumor sites.
- Metabolism : Primarily hepatic metabolism with several active metabolites.
- Excretion : Renal excretion is predominant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
